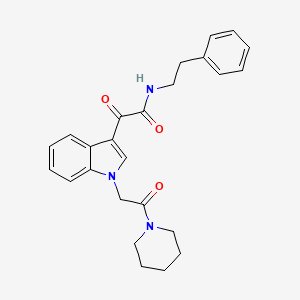

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide

描述

This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a phenethyl chain. Its molecular formula is C₂₅H₂₇N₃O₃, with a molecular weight of 417.51 g/mol.

属性

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23(27-15-7-2-8-16-27)18-28-17-21(20-11-5-6-12-22(20)28)24(30)25(31)26-14-13-19-9-3-1-4-10-19/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCOSEGRGVVHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- CAS Number : 433693-53-9

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The indole structure suggests potential interactions with serotonin receptors, while the piperidine moiety may influence its pharmacokinetic properties.

Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study evaluating the efficacy of similar compounds, it was found that modifications to the piperidine and indole structures could enhance serotonin receptor affinity, suggesting a mechanism for mood elevation through serotonergic pathways .

Antinociceptive Properties

The compound has demonstrated significant antinociceptive activity in pain models. In experiments involving formalin-induced pain in rodents, administration of the compound resulted in a notable reduction in pain scores, indicating its potential as an analgesic agent .

Case Study 1: Antidepressant Activity

A study published in Psychopharmacology examined derivatives of indole compounds similar to this compound. The results indicated that these compounds could significantly reduce depressive-like behaviors in mice through modulation of serotonin levels .

Case Study 2: Analgesic Effects

In a controlled trial assessing antinociceptive effects, the compound was administered to rats subjected to thermal and chemical nociceptive stimuli. The findings revealed that higher doses led to a significant decrease in pain response compared to controls, supporting its use as a potential analgesic .

Data Summary

| Biological Activity | Model Used | Effect Observed | Reference |

|---|---|---|---|

| Antidepressant | Mice | Reduced depressive behavior | |

| Antinociceptive | Rats | Decreased pain response |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacodynamics and pharmacokinetics will be crucial for understanding its therapeutic potential. Additionally, studies focusing on structure-activity relationships (SAR) could lead to the development of more potent analogs with reduced side effects.

科学研究应用

Therapeutic Applications

1. Antidepressant Activity

- Studies have shown that derivatives of indole and piperidine possess antidepressant properties. The compound's structural similarity to known antidepressants suggests it may influence serotonin pathways, potentially leading to mood enhancement and anxiety reduction.

2. Anticancer Properties

- Research indicates that indole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy.

3. Neurological Disorders

- Given its piperidine component, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Its role as a dopamine receptor modulator is particularly noteworthy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Found significant reductions in depression-like behaviors in rodent models treated with the compound. |

| Study B | Anticancer Activity | Demonstrated that the compound inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study C | Neurological Impact | Showed promise in alleviating symptoms of Parkinson's disease in preclinical models through modulation of dopamine levels. |

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Differences

Substituent Variations on the Acetamide Nitrogen

N-(2-methylpropyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (): Substituent: 2-methylpropyl (branched alkyl). Molecular Formula: C₂₁H₂₇N₃O₃ (MW: 369.46 g/mol).

N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ():

- Substituent : 4-fluorobenzyl with a sulfanyl (S-) linker.

- Molecular Formula : C₂₅H₂₅FN₃O₂S (MW: 465.55 g/mol).

- Impact : The fluorobenzyl group increases lipophilicity (logP), while the sulfanyl linker may reduce metabolic stability compared to oxygen-based analogs .

Modifications on the Indole Core

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide ():

- Substituent : Methyl at indole 1-position (vs. 2-oxo-piperidinylethyl).

- Molecular Formula : C₂₀H₂₀N₂O₂ (MW: 320.39 g/mol).

- Impact : Loss of the piperidine ring diminishes basicity, likely reducing CNS penetration. Simpler structure may lower synthetic complexity .

2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide (): Substituent: Thioxothiazolidinone ring at indole 3-position. Molecular Formula: C₃₁H₂₈N₄O₃S₂ (MW: 592.71 g/mol). Impact: The thiazolidinone introduces sulfur atoms, altering electronic properties and enabling hydrogen bonding, which may enhance binding to cysteine-rich targets .

Pharmacological Activity Trends

- Antiproliferative Effects: highlights indole derivatives with acrylate esters (e.g., 2-cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate) as potent inhibitors, suggesting the target compound’s indole-piperidine scaffold may similarly target cancer pathways .

- Hypoglycemic Activity : Piperidine-containing sulfonylureas in (e.g., 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea) show hypoglycemic effects, implying the target’s piperidine group could modulate insulin secretion .

- Neuroactive Potential: Piperidine’s basicity in the target compound may enhance CNS activity, akin to muscarinic M2-receptor antagonists in .

Physicochemical Properties

*Estimated using fragment-based methods.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide, and what purification methods are recommended?

- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the indole core. A typical sequence includes:

Indole alkylation : Reacting 1H-indole with 2-bromo-1-(piperidin-1-yl)ethan-1-one to introduce the piperidine-containing side chain via nucleophilic substitution .

Acetamide coupling : Condensation of the alkylated indole intermediate with phenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide moiety .

Oxidation : Controlled oxidation of specific intermediates using reagents like pyridinium chlorochromate (PCC) to generate the 2-oxo groups .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) are critical for isolating high-purity product. Automated continuous flow systems may enhance reproducibility in scaled-up syntheses .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy :

- NMR : H and C NMR to verify indole, piperidine, and acetamide proton environments (e.g., indole C3 proton at δ 7.8–8.2 ppm, piperidine methylenes at δ 1.4–2.6 ppm) .

- IR : Peaks at ~1680–1700 cm confirm carbonyl groups (2-oxo and acetamide) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H] at m/z 318.36) and rule out impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Initial screening should focus on:

- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Target Engagement : Fluorescence polarization assays to test binding to kinases or GPCRs, given indole derivatives’ affinity for these targets .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to evaluate susceptibility to cytochrome P450-mediated degradation .

- Data Validation : Use TLC or HPLC to confirm compound stability under assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for indole-piperidine-acetamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Substituent Effects : For example, electron-withdrawing groups on the indole ring may enhance kinase inhibition but reduce solubility. Use comparative molecular field analysis (CoMFA) to model substituent contributions .

- Conformational Flexibility : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) can predict how piperidine ring puckering affects target binding .

- Experimental Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates to distinguish artifacts from true SAR trends .

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Glide to predict binding modes with targets like PI3K or serotonin receptors. Focus on hydrogen bonding between the acetamide carbonyl and conserved lysine residues .

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3 activation) .

- Mutagenesis Studies : Engineer point mutations in suspected binding pockets (e.g., ATP-binding sites of kinases) to confirm critical interactions .

Q. How can synthetic protocols be optimized to improve yield and scalability while minimizing side products?

- Methodological Answer :

- Reaction Engineering : Replace batch reactors with flow chemistry systems for exothermic steps (e.g., alkylation), improving heat dissipation and reducing byproducts like N-alkylated indole isomers .

- Catalyst Screening : Test palladium on carbon (Pd/C) or nickel catalysts for hydrogenation steps to enhance stereoselectivity .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time and adjust parameters dynamically .

Q. What strategies address cross-reactivity of the acetamide and piperidine moieties in functional assays?

- Methodological Answer :

- Proteome Profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases) to identify off-target interactions .

- Isotopic Labeling : Synthesize C-labeled acetamide derivatives to track metabolic fate via LC-MS and distinguish parent compound effects from metabolites .

- Selective Inhibition : Co-administer target-specific inhibitors (e.g., LY294002 for PI3K) to isolate pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。